Triphenylvalsartan
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Overview
Description
Triphenylvalsartan is a chemical compound with the molecular formula C₄₃H₄₃N₅O₃ and a molecular weight of 677.85 g/mol . It is a derivative of valsartan, which is an angiotensin II receptor blocker used primarily for the treatment of hypertension and heart failure . This compound is characterized by the presence of three phenyl groups attached to the valsartan molecule, enhancing its chemical stability and potentially altering its pharmacological properties.
Preparation Methods
The synthesis of triphenylvalsartan involves several key steps, including the formation of the tetrazole ring and the attachment of the phenyl groups. One efficient method involves the directed ortho-metalation of 5-phenyl-1-trityl-1H-tetrazole followed by Negishi coupling with an aryl bromide . This method overcomes many drawbacks associated with previous syntheses, such as the use of toxic reagents and low yields.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow processes and advanced reactor designs can further enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Triphenylvalsartan undergoes various chemical reactions, including:
Oxidation: The phenyl groups can undergo oxidation under specific conditions, leading to the formation of quinones.
Reduction: Reduction reactions can target the tetrazole ring or the phenyl groups, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Triphenylvalsartan has several scientific research applications:
Chemistry: It is used as a model compound for studying the effects of phenyl group substitution on the pharmacological properties of valsartan derivatives.
Biology: Research on this compound includes its potential effects on cellular signaling pathways and receptor interactions.
Medicine: Studies are ongoing to evaluate its efficacy and safety as an antihypertensive agent, as well as its potential use in treating other cardiovascular conditions.
Mechanism of Action
Triphenylvalsartan exerts its effects by blocking the angiotensin II receptor type 1 (AT1), preventing angiotensin II from binding and exerting its hypertensive effects . This leads to vasodilation, reduced aldosterone secretion, and decreased sodium reabsorption, ultimately lowering blood pressure. The presence of the phenyl groups may enhance its binding affinity and selectivity for the AT1 receptor, potentially improving its therapeutic profile .
Comparison with Similar Compounds
Triphenylvalsartan is unique due to the presence of three phenyl groups, which distinguish it from other valsartan derivatives. Similar compounds include:
Valsartan: The parent compound, used widely for hypertension and heart failure.
Telmisartan: Another angiotensin II receptor blocker with a different chemical structure but similar pharmacological effects.
The uniqueness of this compound lies in its enhanced chemical stability and potential for improved pharmacological properties due to the phenyl group substitutions.
Properties
IUPAC Name |
(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H43N5O3/c1-4-5-25-39(49)47(40(31(2)3)42(50)51)30-32-26-28-33(29-27-32)37-23-15-16-24-38(37)41-44-46-48(45-41)43(34-17-9-6-10-18-34,35-19-11-7-12-20-35)36-21-13-8-14-22-36/h6-24,26-29,31,40H,4-5,25,30H2,1-3H3,(H,50,51)/t40-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCWKLWGCQAUOU-FAIXQHPJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(C(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)[C@@H](C(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H43N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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